N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJKFCNIZTRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Substitution Reaction: The 1,3,4-oxadiazole intermediate is then reacted with 2,5-dichlorobenzoyl chloride to introduce the dichlorophenyl group.
Amidation: Finally, the product is subjected to amidation with 3-methylbenzoic acid or its derivatives under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Case Studies and Research Findings
Several studies have documented the efficacy of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide against various cancer cell lines:
- CNS and Renal Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of SNB-75 (CNS cancer) and UO-31 (renal cancer) cell lines with growth inhibition percentages exceeding 90% at certain concentrations .
| Cell Line | Growth Inhibition (%) | Concentration (M) |
|---|---|---|
| SNB-75 | 95.70 | |
| UO-31 | 96.86 |
Antibacterial and Antifungal Effects
Research indicates that compounds containing the oxadiazole moiety, including this compound, possess notable antibacterial and antifungal properties:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential comparable to standard antibiotics .
| Microorganism | MIC (µg/ml) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 2 | 2 |
| Escherichia coli | 4 | 4 |
- Antifungal Activity : In vitro tests have revealed that the compound exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger with effective MIC values .
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can yield high purity and yield rates. The structural characteristics of the compound contribute to its biological activity:
Mechanism of Action
The mechanism by which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For instance, its antimicrobial activity might result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide and its analogs:
Key Findings:
Structural Flexibility vs. Bioactivity: The target compound’s dichlorophenyl group distinguishes it from analogs like 7c (), which contain amino-thiazole substituents. The absence of a sulfonamide or thioxo group (as in and ) may reduce hydrogen-bonding capacity but enhance metabolic stability .
Synthetic Feasibility :
- Compounds with 1,3,4-oxadiazole cores are typically synthesized via cyclization of acylthiosemicarbazides or oxidative desulfurization of thiosemicarbazones. The target compound likely follows similar pathways, as seen in .
Thermal Stability :
- While melting points for the target compound are unreported, analogs like 7c (134–178°C) suggest that aryl-substituted oxadiazoles exhibit moderate thermal stability, suitable for pharmaceutical formulation .
Biological Relevance :
- Thioxo-oxadiazole derivatives () have demonstrated antimicrobial activity, implying that the target compound’s dichlorophenyl group could amplify such effects through enhanced hydrophobic interactions with microbial enzymes .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a chemical compound belonging to the class of oxadiazole derivatives. Its structure features a 1,3,4-oxadiazole ring coupled with a 2,5-dichlorophenyl group and a methylbenzamide moiety. This unique composition suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound exhibits a molecular weight of approximately 312.18 g/mol. The presence of the oxadiazole ring is significant as it is known for its diverse biological activities including antimicrobial and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole ring often exhibit notable biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Recent studies have focused on the anticancer potential of oxadiazole derivatives. For instance:
- Case Study : A study evaluated various oxadiazole derivatives for their cytotoxic effects against cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC value below 10 µM .
Antimicrobial Activity
Compounds with oxadiazole structures have also shown promise in antimicrobial applications:
- Research Findings : In vitro tests revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cell Membrane Permeability : The lipophilic nature of the compound due to the methyl group may facilitate its passage through cellular membranes, enhancing bioavailability .
Comparative Biological Activity Table
Q & A
Basic Research Questions
What are the key synthetic pathways for synthesizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide?
The synthesis typically involves cyclocondensation of substituted hydrazides with carbonyl derivatives. For example:
- Step 1 : Formation of 2,5-dichlorophenylhydrazide via esterification and hydrazination of 2,5-dichlorobenzoic acid .
- Step 2 : Cyclization with cyanogen bromide or carbon disulfide to form the oxadiazole ring .
- Step 3 : Coupling the oxadiazole intermediate (5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine) with 3-methylbenzoyl chloride using a base (e.g., NaH in THF) .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).
How does the dichlorophenyl substituent influence the compound’s stability and reactivity?
The 2,5-dichlorophenyl group enhances electron-withdrawing effects , stabilizing the oxadiazole ring and improving resistance to metabolic degradation. Comparative studies of oxadiazoles with mono- vs. di-chlorophenyl groups show:
| Substituent | Half-life (pH 7.4) | LogP |
|---|---|---|
| 4-Chlorophenyl | 8.2 h | 3.1 |
| 2,5-Dichlorophenyl | 14.5 h | 3.8 |
| The increased lipophilicity (LogP) improves membrane permeability but may reduce aqueous solubility . |
What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C-NMR: δ 165–170 ppm for carbonyl groups) .
- IR : Detect oxadiazole C=N stretching (1550–1600 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₂Cl₂N₃O₂: 364.04) .
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?
Discrepancies in antimicrobial or antitumor activity across studies often arise from:
-
Experimental variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) .
-
Structural analogs : Minor substituent changes (e.g., methyl vs. sulfanyl groups) alter target binding. For example:
Compound IC₅₀ (μM) against S. aureus OZE-III (pentanamide analog) 12.4 Target compound 8.7
Resolution Strategy : Use standardized assays (e.g., CLSI guidelines for antimicrobials) and computational docking to correlate substituent effects with target affinity .
What experimental models are suitable for evaluating target selectivity in kinase or enzyme inhibition?
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Enzyme Inhibition : For cholinesterase targets, use Ellman’s assay with acetylthiocholine iodide substrate .
- Cellular Models : Use CRISPR-edited cell lines to isolate specific pathway effects (e.g., p53-null vs. wild-type for apoptosis studies) .
How can molecular docking guide SAR optimization for enhanced target binding?
- Step 1 : Model the compound into the active site of a target (e.g., Rho kinase) using AutoDock Vina.
- Step 2 : Identify key interactions:
- Step 3 : Synthesize analogs (e.g., replacing 3-methylbenzamide with fluorinated benzamides) to validate predictions .
What strategies mitigate metabolic instability in vivo for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
